Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate is a chemical compound characterized by the molecular formula and a molar mass of 310.15 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with an ethyl ester group and a bromo substituent. The presence of a 4-aminophenyl group enhances its potential biological activity, making it of interest in medicinal chemistry and pharmaceutical development .
These reactions highlight the compound's versatility as a building block in organic and medicinal chemistry.
Pyrazole derivatives, including Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate, have been studied for their biological activities. Specific activities may include:
The presence of the 4-aminophenyl group may contribute to enhanced interactions with biological targets, potentially increasing efficacy .
The synthesis of Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate can be accomplished through several methods:
These methods allow for the efficient production of the target compound while providing opportunities for further functionalization .
Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate has potential applications in:
The compound's unique structure positions it as a valuable candidate for further research and application in these fields .
Studies on the interactions of Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate with biological macromolecules are crucial for understanding its mechanism of action. Potential areas of investigation include:
These studies will provide insights into how structural modifications influence biological activity and therapeutic potential .
Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| Ethyl 5-bromo-1H-pyrazole-3-carboxylate | 1269293-48-2 | 0.97 | Lacks the aminophenyl group |
| Methyl 5-bromo-1H-pyrazole-3-carboxylate | 1328893-17-9 | 0.90 | Contains methyl instead of ethyl |
| Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 1269293-48-2 | 0.86 | Methyl substitution at position one |
| Methyl 4-bromo-1H-pyrazole-3-carboxylate | 81190-89-8 | 0.72 | Different substitution pattern on the ring |
Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate stands out due to its specific combination of bromo and amino groups on the pyrazole structure, potentially enhancing its biological activity compared to other similar compounds .